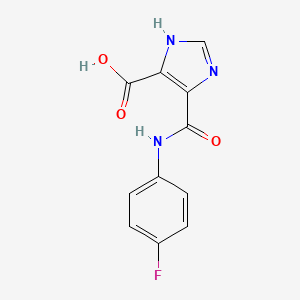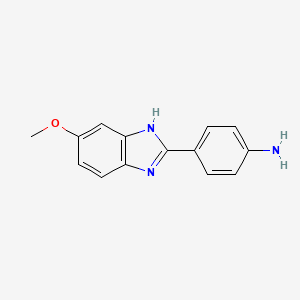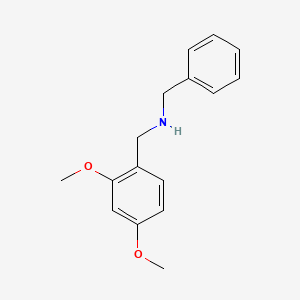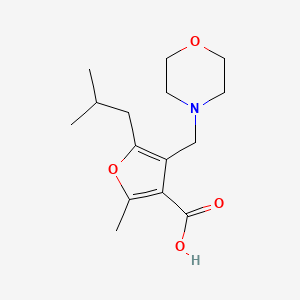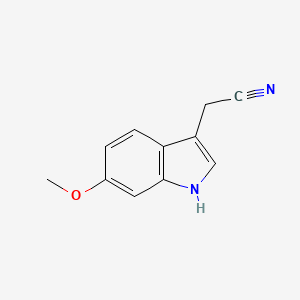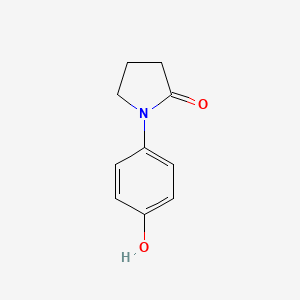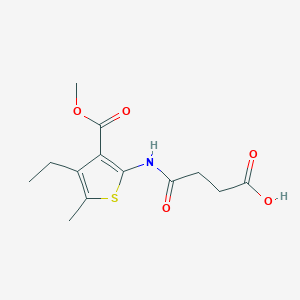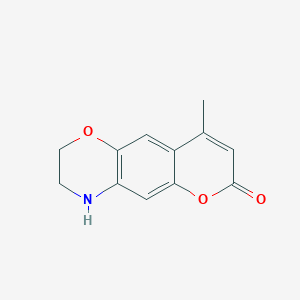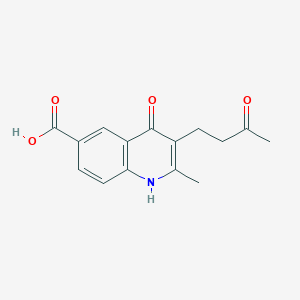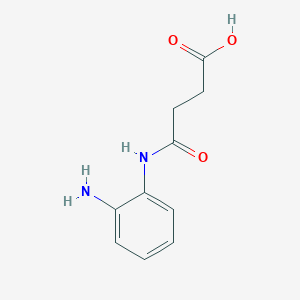![molecular formula C10H12N2O3 B1300351 4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 200417-51-2](/img/structure/B1300351.png)
4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” is a compound used for proteomics research . It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” are not fully detailed in the sources retrieved. It is known that the compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .科学的研究の応用
Molecular Structure and Analysis
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods. The vibrational wavenumbers computed using HF and DFT methods reveal details about the molecule's structure and stability. This includes insights into proton transfer dynamics and charge transfer within the molecule, valuable for understanding molecular interactions and designing new compounds (Raju et al., 2015).
Optical Properties in Biomedical Applications
4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, showing promise for molecular diagnosis of Alzheimer’s disease. Its binding affinities and optical properties in various solvents provide insights into its potential as a diagnostic tool (Fa et al., 2015).
Comparative Molecular Studies
Comparative studies of similar compounds, including 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, have been conducted to understand their vibrational, structural, electronic, and optical properties. These studies aid in the development of new materials with potential nonlinear optical applications (Vanasundari et al., 2018).
Antiproliferative Activity and Synthesis
The synthesis and study of derivatives of 4-oxobutanoic acid have been directed towards understanding their antiproliferative activities. This includes the investigation of their physicochemical properties, biological targets, and potential as DNA gyrase inhibitors, contributing to the development of new therapeutic agents (Yurttaş et al., 2022).
Fungal-Derived Nitrogenous Compounds
Studies on nitrogenous compounds derived from deep-sea fungi, including 4-((1-acetoxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoic acid, have expanded knowledge on the natural production of these compounds. Their potential cytotoxic and antiviral activities are significant for drug discovery and understanding marine biochemistry (Luo et al., 2018).
Molecular Mechanisms of Action
Research on 4-methylthio-2-oxobutanoic acid (MTOB) reveals its role in inducing apoptosis in human cell lines. This compound, being a part of the methionine salvage pathway, provides insights into cellular mechanisms and potential therapeutic applications (Tang et al., 2006).
作用機序
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding, given the presence of amine and amide groups . These interactions can lead to changes in the target proteins’ structure and function, potentially altering their activity.
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which plays a role in various biological processes, including vasodilation, immune response, and neurotransmission .
特性
IUPAC Name |
4-[(3-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZPPQAPLNIQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355630 |
Source


|
| Record name | BAS 01375430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid | |
CAS RN |
200417-51-2 |
Source


|
| Record name | BAS 01375430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

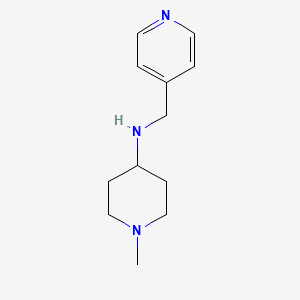
![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)
